1-(2-Methoxyphenyl)-4-propargylpiperazine
Overview
Description
1-(2-Methoxyphenyl)-4-propargylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further substituted with a propargyl group
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-propargylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 1-(2-Methoxyphenyl)piperazine and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Procedure: The 1-(2-Methoxyphenyl)piperazine is dissolved in the solvent, and the base is added to the solution. Propargyl bromide is then added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures for several hours.
Purification: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of the reaction conditions to increase yield and purity, as well as scaling up the process to accommodate larger quantities.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-propargylpiperazine undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Coupling Reactions: The propargyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-propargylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting central nervous system receptors such as serotonin receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of piperazine derivatives with various biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-propargylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, in medicinal chemistry, it may act as an agonist or antagonist at serotonin receptors, modulating neurotransmitter activity and influencing physiological responses. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-propargylpiperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Lacks the propargyl group, which may result in different reactivity and biological activity.
1-(4-Methoxyphenyl)piperazine: The position of the methoxy group is different, which can influence the compound’s interaction with biological targets.
1-(2,3-Dichlorophenyl)piperazine: Contains chlorine substituents, which can alter the compound’s chemical properties and biological effects.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-prop-2-ynylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-8-15-9-11-16(12-10-15)13-6-4-5-7-14(13)17-2/h1,4-7H,8-12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMKSRXOJRTWEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242766 | |
Record name | 1-(2-Methoxyphenyl)-4-(2-propyn-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21057-44-3 | |
Record name | 1-(2-Methoxyphenyl)-4-(2-propyn-1-yl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21057-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)-4-(2-propyn-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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